4-chloro-6-fluoro-2-methyl-1H-indole 4-chloro-6-fluoro-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035609
InChI: InChI=1S/C9H7ClFN/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,1H3
SMILES:
Molecular Formula: C9H7ClFN
Molecular Weight: 183.61 g/mol

4-chloro-6-fluoro-2-methyl-1H-indole

CAS No.:

Cat. No.: VC18035609

Molecular Formula: C9H7ClFN

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6-fluoro-2-methyl-1H-indole -

Specification

Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
IUPAC Name 4-chloro-6-fluoro-2-methyl-1H-indole
Standard InChI InChI=1S/C9H7ClFN/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,1H3
Standard InChI Key VKPDUUCPUQIXSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1)C=C(C=C2Cl)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-chloro-6-fluoro-2-methyl-1H-indole is C₉H₆ClF₂N, with a molecular weight of 216.6 g/mol. Its structure comprises an indole backbone (a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) modified with three substituents:

  • Chlorine at the 4-position of the benzene ring.

  • Fluorine at the 6-position of the benzene ring.

  • Methyl group at the 2-position of the pyrrole ring.

The presence of electronegative halogens (Cl, F) and a methyl group influences its electronic distribution, solubility, and intermolecular interactions. For comparison, the unsubstituted indole has a melting point of 52–54°C and a boiling point of 253–254°C , while halogenation typically increases these values due to enhanced molecular polarity and van der Waals forces.

Table 1: Estimated Physical Properties of 4-Chloro-6-Fluoro-2-Methyl-1H-Indole

PropertyValue (Estimated)Basis for Estimation
Molecular Weight216.6 g/molSum of atomic masses
Density1.4–1.5 g/cm³Analog: 6-Fluoro-2-methyl-1H-indole-4-carboxylic acid (1.4 g/cm³)
Boiling Point270–280°CAnalog: 6-Fluoro-2-methyl-1H-indole (269.2°C)
LogP (Partition Coefficient)2.8–3.2Computed for halogenated indoles
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)Similar to fluorinated indoles

Synthesis Pathways

The synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole likely involves multi-step halogenation and functionalization of a pre-existing indole scaffold. Key methodologies inferred from related compounds include:

Catalytic Reduction of Nitrobenzyl Carbonyl Compounds

A patent describing the production of 6-fluoro-2-methylindole via catalytic reduction of 2-nitrobenzyl carbonyl compounds offers a plausible route . By substituting the starting material with a 4-chloro-2-nitrobenzyl carbonyl precursor, the chloro group could be retained during the reduction process. The reaction employs carbon monoxide and a metal catalyst (e.g., palladium or ruthenium) under mild conditions to minimize dehalogenation, a common issue in traditional hydrogenation methods .

Example Reaction:

4-Chloro-2-nitrobenzyl carbonyl compound+COMetal Catalyst4-Chloro-6-fluoro-2-methyl-1H-indole+By-products\text{4-Chloro-2-nitrobenzyl carbonyl compound} + \text{CO} \xrightarrow{\text{Metal Catalyst}} \text{4-Chloro-6-fluoro-2-methyl-1H-indole} + \text{By-products}

Post-Synthesis Halogenation

Chemical Reactivity and Stability

The compound’s reactivity is dominated by:

  • Electrophilic Substitution: The indole’s benzene ring is electron-rich, favoring reactions at positions activated by substituents. The 4-chloro group deactivates the ring but directs incoming electrophiles to the 5- and 7-positions.

  • Acid-Base Behavior: The NH group in the pyrrole ring (pKa ~17) can undergo deprotonation under strongly basic conditions, forming an indolyl anion capable of nucleophilic attacks .

  • Thermal Stability: Halogenated indoles generally exhibit stability up to 200–300°C, though decomposition may occur at higher temperatures or under prolonged heating .

Applications and Industrial Relevance

While no direct applications of 4-chloro-6-fluoro-2-methyl-1H-indole are documented, its structural analogs are pivotal in pharmaceutical and agrochemical industries:

  • Pharmaceutical Intermediates: Fluorinated and chlorinated indoles are precursors to serotonin receptor modulators and kinase inhibitors . For example, 6-fluoro-2-methylindole derivatives have been explored as anti-inflammatory agents .

  • Agrochemicals: Chloro-fluoro indoles serve as building blocks for herbicides and fungicides, leveraging their bioactivity and metabolic stability .

Future Directions

Further research should prioritize:

  • Optimized Synthetic Routes: Developing one-pot methodologies or flow chemistry systems to improve yield and selectivity.

  • Biological Screening: Evaluating the compound’s potential in drug discovery campaigns targeting neurodegenerative diseases or cancer.

  • Computational Modeling: Using DFT calculations to predict reactivity and guide synthetic efforts .

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